m-PEG4-O-NHS ester

Description

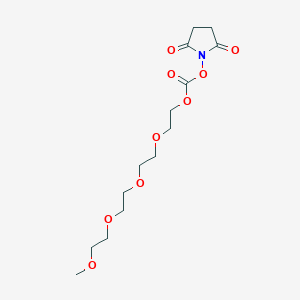

Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQKIQOBVMTDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-O-NHS Ester: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-O-NHS ester, also known as methyl-PEG4-N-hydroxysuccinimide ester, is a widely utilized crosslinking reagent in the fields of bioconjugation and drug delivery.[1] This compound features a monodisperse polyethylene (B3416737) glycol (PEG) chain of four units, capped with a methyl ether group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other. The PEG linker enhances the solubility and biocompatibility of the molecule it is attached to, while the NHS ester allows for efficient and specific covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanism, experimental protocols, and key applications.

Core Properties and Specifications

This compound is a valuable tool for researchers due to its well-defined structure and reliable reactivity. The key properties of this reagent are summarized in the table below.

| Property | Value | References |

| Synonyms | N-Succinimidyl 4,7,10,13-tetraoxatetradecanoate, 4,7,10,13-Tetraoxatetradecanoic acid N-succinimidyl ester, mPEG4-NHS ester | [1] |

| CAS Number | 622405-78-1 | [1][3] |

| Molecular Formula | C14H23NO8 | [1][4] |

| Molecular Weight | 333.33 g/mol | [3][4] |

| Appearance | Almost colorless clear liquid | [1] |

| Purity | ≥ 90-95% | [1][3] |

| Storage Conditions | Store at ≤ -4°C, desiccated | [1][5] |

Mechanism of Action: Amine-Reactive Conjugation

The utility of this compound lies in the reactivity of the NHS ester group towards primary amines (-NH2). This reaction, known as acylation, results in the formation of a stable and irreversible amide bond.[6] Primary amines are abundant in biomolecules, primarily on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains, making them readily available targets for modification.[7]

The reaction proceeds optimally at a slightly basic pH, typically between 7 and 9.[6][7] Under these conditions, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of the amide bond. It is important to note that the NHS ester can also undergo hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values.[7] Therefore, careful control of the reaction pH is crucial for efficient conjugation.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent for a wide range of applications:

-

Bioconjugation: This is the most common application, where the reagent is used to attach PEG chains to proteins, antibodies, or peptides. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1]

-

Drug Delivery: By incorporating this compound into drug delivery systems, researchers can enhance the pharmacokinetic profiles of therapeutic agents.[1] This can lead to more effective treatments with reduced side effects.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this reagent can be used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target toxicity.[1]

-

Surface Modification: this compound can be used to modify the surfaces of materials to improve their biocompatibility or to attach biomolecules for diagnostic or research purposes.[7]

-

PROTAC Linkers: This molecule can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce the degradation of target proteins.[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. It is important to optimize the reaction conditions for each specific application.

Protein PEGylation

-

Buffer Preparation: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[9]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.[9]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[9]

-

Quenching: To stop the reaction, add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration that is in excess of the unreacted this compound.

-

Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizing Key Processes

To better understand the structure, reaction, and workflow associated with this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Reaction of this compound with a primary amine.

Caption: A typical experimental workflow for protein PEGylation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG4-O-NHS Ester: Structure, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-4-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a widely utilized crosslinking reagent in bioconjugation. We will delve into its chemical structure, physicochemical properties, synthesis, and detailed protocols for its application in modifying proteins and other biomolecules.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker is hydrophilic, which can enhance the solubility and stability of the resulting conjugate. The NHS ester group reacts specifically with primary amines (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. This reaction is highly efficient under mild pH conditions, making it a valuable tool for a variety of applications in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes its key characteristics.

| Property | Value | Reference |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | --INVALID-LINK-- |

| Molecular Formula | C14H23NO8 | --INVALID-LINK-- |

| Molecular Weight | 333.33 g/mol | --INVALID-LINK-- |

| Purity | Typically >95% | [Commercial Supplier Data] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | [Commercial Supplier Data] |

| Storage | Store at -20°C, desiccated. | [Commercial Supplier Data] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves the activation of the corresponding carboxylic acid, m-PEG4-acid, with N-hydroxysuccinimide (NHS). This activation is commonly achieved using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

-

m-PEG4-acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolution: In a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-PEG4-acid (1 equivalent) in anhydrous DCM or DMF.

-

Addition of NHS: Add N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until it is fully dissolved.

-

Activation with EDC: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.

-

Work-up and Purification:

-

Once the reaction is complete, the urea (B33335) byproduct from EDC can be removed by filtration if it precipitates.

-

The solvent is typically removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound.

-

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Bioconjugation with this compound: A Detailed Protocol for Protein Labeling

This protocol outlines a general procedure for the covalent modification of a protein with this compound.

Materials:

-

Protein solution (in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS) at pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL).

-

If the protein is in a buffer containing primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific protein and desired degree of labeling.

-

Gently mix the reaction solution immediately after adding the reagent.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may vary depending on the protein and reaction conditions.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching buffer to the reaction mixture. The primary amines in the quenching buffer will react with any excess unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and the quenching agent from the labeled protein using a size-exclusion chromatography column, dialysis, or tangential flow filtration.

-

-

Characterization of the Conjugate:

-

The degree of PEGylation (the number of PEG molecules attached per protein) can be determined using various analytical techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

-

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The Role of m-PEG4-O-NHS Ester in Bioconjugation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester) and its pivotal role in bioconjugation. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This guide details the reaction mechanism, experimental protocols, quantitative parameters, and analytical techniques pertinent to the use of this compound.

Core Principles of this compound Bioconjugation

The this compound is an amine-reactive PEGylation reagent. Its utility lies in its ability to specifically and efficiently react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This modification imparts several beneficial characteristics to the conjugated molecule.

The fundamental reaction is a nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The key advantages of PEGylation using this compound include:

-

Increased Hydrodynamic Size: The attached PEG chain increases the molecule's effective size, which can reduce renal clearance and thereby prolong its circulation half-life.[1]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[1]

-

Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility and stability of the conjugated molecule.[4]

-

Enhanced Pharmacokinetics: The culmination of these effects leads to an improved pharmacokinetic profile of the therapeutic agent.[4]

Quantitative Data for Reaction Optimization

The efficiency of the bioconjugation reaction is critically dependent on several parameters, most notably pH. The following tables summarize key quantitative data to guide the optimization of your PEGylation protocol.

Table 1: Influence of pH on NHS Ester Stability and Reaction Rate

| pH | Half-life of NHS Ester Hydrolysis (at 4°C) | Reaction Half-Time (t½) for Amide Formation | Reference(s) |

| 7.0 | 4-5 hours | 80 minutes | [5][6] |

| 8.0 | - | 25 minutes | [6] |

| 8.5 | - | 10 minutes | [6] |

| 8.6 | 10 minutes | - | [5] |

| 9.0 | - | 5 minutes | [6] |

Data on reaction half-time was obtained from a kinetic study of porphyrin-NHS esters with mPEG4-NH2 and serves as a valuable reference.[6]

Table 2: Recommended Reaction Parameters for this compound Bioconjugation

| Parameter | Recommended Range/Value | Rationale | Reference(s) |

| pH | 7.2 - 8.5 (Optimal: 8.0 - 8.5) | Balances amine reactivity (deprotonated) with NHS ester stability (minimizes hydrolysis). | [1] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize hydrolysis, especially for longer reaction times. | |

| Molar Excess of PEG | 10- to 50-fold molar excess over the protein | The optimal ratio depends on the desired degree of PEGylation and should be determined empirically. | [7] |

| Protein Concentration | 2-10 mg/mL | Ensures a sufficient concentration for the reaction to proceed efficiently. | [1] |

| Solvent for PEG Reagent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use. | [1] |

| Organic Solvent in Reaction | <10% (v/v) | High concentrations of organic solvents can denature the protein. | [8] |

Detailed Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with this compound. Optimization for specific proteins and desired outcomes is recommended.

Reagent Preparation

-

Protein Solution:

-

Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[1]

-

If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column.[1]

-

The recommended protein concentration is 2-10 mg/mL.[1]

-

-

This compound Solution:

-

The this compound reagent is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][8]

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1][8]

-

-

Quenching Buffer:

-

Prepare a 1 M Tris-HCl or glycine (B1666218) solution at pH 8.0. This will be used to stop the reaction by consuming any unreacted NHS ester.[1]

-

PEGylation Reaction

-

Reaction Setup:

-

Adjust the pH of the protein solution to the desired value (typically 8.0-8.5) using an appropriate amine-free buffer.

-

Add the calculated molar excess of the freshly prepared this compound solution to the protein solution while gently stirring.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[2]

-

-

Quenching:

Purification of the PEGylated Protein

It is crucial to remove unreacted PEG reagent, the NHS byproduct, and any unconjugated protein. Common purification methods include:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing smaller molecules like unreacted PEG and NHS.

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated) from the unmodified protein.[7]

-

Dialysis or Diafiltration: Useful for removing small molecule impurities.[1]

Characterization of the PEGylated Protein

The extent and nature of PEGylation should be thoroughly characterized using various analytical techniques:

-

SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.[1]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight and can determine the number of PEG chains attached to the protein.[1][4]

-

High-Performance Liquid Chromatography (HPLC): Techniques like Reverse Phase (RP-HPLC) or Ion Exchange (IEX-HPLC) can be used to separate and quantify the different PEGylated species.[1]

Visualizing the Process: Workflows and Reactions

Chemical Reaction of this compound with a Primary Amine

Caption: Covalent bond formation between this compound and a primary amine.

Experimental Workflow for Protein PEGylation

Caption: A typical workflow for protein bioconjugation using this compound.

Impact on Cellular Processes and Signaling

The PEGylation of therapeutic molecules can significantly influence their interaction with biological systems, thereby affecting cellular signaling pathways, albeit often indirectly.

-

Altered Cellular Uptake: PEGylation can either hinder or enhance the internalization of molecules or nanoparticles into cells. For instance, the hydrophilic PEG layer can shield the molecule from interactions with cell surface receptors, potentially reducing receptor-mediated endocytosis.[9] Conversely, in some cases, PEGylation has been shown to increase uptake by tumor cells.[10][11]

-

Reduced Opsonization and Phagocytosis: A primary function of PEGylation is to reduce the opsonization of nanoparticles and other therapeutics by serum proteins.[10][11] This leads to decreased uptake by phagocytic cells of the mononuclear phagocyte system, such as macrophages, prolonging circulation time.[10][11]

-

Modified Intracellular Trafficking: Once internalized, the PEGylated conjugate may follow different intracellular trafficking pathways compared to its unmodified counterpart, which can influence its ultimate subcellular localization and biological activity.[9]

The precise effect of PEGylation on specific signaling pathways is highly dependent on the nature of the conjugated molecule and the target cells. For example, by altering the cellular uptake and biodistribution of a drug, PEGylation can modulate the concentration of the drug that reaches its intracellular or cell-surface target, thereby influencing the downstream signaling cascade.

Logical Relationship of PEGylation's Biological Impact

Caption: How PEGylation influences cellular processes leading to altered signaling.

Conclusion

The use of this compound for bioconjugation is a robust and well-established method for improving the therapeutic potential of biomolecules. A thorough understanding of the reaction chemistry, optimization of reaction parameters, and comprehensive characterization of the resulting conjugate are essential for successful drug development. This guide provides the foundational knowledge and practical protocols to effectively implement this powerful technology in your research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

An In-depth Technical Guide to m-PEG4-O-NHS Ester

For researchers, scientists, and drug development professionals, precision in bioconjugation is paramount. The selection of an appropriate linker molecule is a critical determinant of the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides a detailed overview of m-PEG4-O-NHS ester, a widely used PEGylation reagent for the modification of proteins, peptides, and other amine-containing biomolecules.

Synonyms: m-PEG4-NHS ester, Methyl-PEG4-NHS ester, N-Succinimidyl 4,7,10,13-tetraoxatetradecanoate

Core Physicochemical Properties

The this compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The PEG component is a short, discrete chain with four ethylene (B1197577) glycol units, which imparts hydrophilicity and can improve the solubility and stability of the conjugated molecule.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules to form stable amide bonds.[1]

There can be some variability in the reported molecular weight and formula for compounds with similar names. This guide focuses on the most commonly cited variant.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₂₃NO₈ | [2][3][4] |

| Molecular Weight | 333.33 g/mol | [3][4] |

| Exact Mass | 333.1424 Da | [2] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [5] |

| Appearance | Colorless to light yellow clear liquid | |

| Storage Conditions | -20°C, protected from moisture | [2] |

Mechanism of Action: Amine Conjugation

The primary application of this compound is the covalent modification of biomolecules via their primary amino groups, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of polypeptides. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This conjugation reaction is highly pH-dependent. Optimal reaction conditions are typically in the range of pH 8.3-8.5.[6][7] At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired aminolysis reaction and reduces conjugation efficiency.[6][7]

References

- 1. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. labsolu.ca [labsolu.ca]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

The Pivotal Role of the PEG4 Spacer in m-PEG4-O-NHS Ester: A Technical Guide

Introduction to m-PEG4-O-NHS Ester

The this compound is a versatile bioconjugation reagent widely employed in research and drug development.[1] It consists of three key components: a methoxy (B1213986) (m) group that caps (B75204) one end of the molecule, a discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a reactive N-hydroxysuccinimide (NHS) ester at the other end.[2][3] This structure allows for the efficient and covalent attachment of the hydrophilic PEG4 spacer to primary amines on biomolecules like proteins, peptides, and antibodies.[1][2] This process, known as PEGylation, is a well-established strategy for enhancing the therapeutic properties of biomolecules.[4] The PEG4 spacer, though short, plays a critical role in modulating the physicochemical and pharmacokinetic properties of the resulting conjugate.[5][6]

Core Function of the PEG4 Spacer

The defining feature of the this compound is the PEG4 spacer, a short, flexible, and hydrophilic chain composed of four repeating ethylene (B1197577) oxide units.[2][7] This spacer imparts several beneficial properties to the conjugated molecule.

-

Enhanced Solubility : Many therapeutic molecules, particularly potent small-molecule drugs, are hydrophobic and have poor aqueous solubility.[5][6] The hydrophilic PEG4 spacer significantly improves the water solubility of these molecules, which can help prevent aggregation and improve formulation stability.[2][8] The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water, creating a hydration shell that masks the hydrophobic payload.[9][10]

-

Improved Stability and Reduced Immunogenicity : The hydration shell created by the PEG spacer can act as a "stealth" shield.[6] This shield can protect the conjugated protein from proteolytic degradation by enzymes and mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.[6][11]

-

Mitigation of Steric Hindrance : In bioconjugation, connecting two molecules directly can sometimes lead to steric hindrance, where the bulky nature of one molecule obstructs the functional or binding site of the other.[12][13] The flexible PEG4 spacer provides optimal spatial separation, extending a payload away from the functional domain of a biomolecule to ensure its biological activity is preserved.[12][14]

-

Modulation of Pharmacokinetics (PK) : PEGylation is a leading strategy to enhance the pharmacokinetic properties of therapeutic proteins.[15] By increasing the overall size (hydrodynamic radius) of a molecule, the PEG spacer can reduce its clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[6][16] This can lead to less frequent dosing for patients.[6][15] While the effect of a short PEG4 spacer is less dramatic than that of larger PEGs, it still contributes to these favorable pharmacokinetic consequences.[17]

Quantitative Analysis of the PEG4 Spacer's Impact

The inclusion of a PEG spacer quantitatively alters the properties of a bioconjugate. The following tables summarize representative data illustrating these effects.

Table 1: Physicochemical Properties of PEGylated vs. Non-PEGylated Molecules

| Property | Unmodified Molecule | Molecule with Short PEG Spacer | Rationale for Change |

|---|---|---|---|

| Aqueous Solubility | Low to Moderate | Increased | The hydrophilic ethylene oxide units of the PEG spacer improve solubility in aqueous environments.[5][6] |

| LogD (Distribution Coefficient) | Higher (More Lipophilic) | Lower (More Hydrophilic) | The PEG spacer increases the overall hydrophilicity of the conjugate.[5] |

| Aggregation Propensity | High | Reduced | The PEG hydration shell prevents non-specific hydrophobic interactions between molecules.[9][12] |

| Apparent Molecular Weight (SDS-PAGE) | X kDa | > X kDa | The attached PEG chain increases the hydrodynamic radius, causing the protein to migrate slower.[4] |

Table 2: Pharmacokinetic Parameters of PEGylated Bioconjugates

| Parameter | Unmodified Protein | PEGylated Protein | Rationale for Change |

|---|---|---|---|

| Circulation Half-life (t½) | Shorter | Longer | Increased hydrodynamic size reduces renal clearance, prolonging circulation time.[6][15] |

| Clearance (CL) | Faster | Slower | Reduced filtration by the kidneys due to the larger size of the conjugate.[15][18] |

| Volume of Distribution (Vd) | Larger | Often Decreased | The larger size can restrict the molecule's distribution into certain tissues.[15] |

| Immunogenicity | Higher | Reduced | The PEG chain masks surface epitopes from recognition by the immune system.[6][18] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines a general method for conjugating this compound to a protein, targeting primary amines on lysine (B10760008) residues and the N-terminus.[4]

Materials and Reagents:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[4][19]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[19][20]

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[21]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Protein Preparation: Dissolve or buffer-exchange the protein into the amine-free labeling buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free from primary amines like Tris or ammonium (B1175870) salts, which would compete in the reaction.[21]

-

m-PEG4-NHS Ester Solution Preparation: The m-PEG4-NHS ester is moisture-sensitive.[4] Allow the reagent vial to warm to room temperature before opening. Immediately before use, dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[21][22]

-

Conjugation Reaction: Calculate the volume of the m-PEG4-NHS ester stock solution needed to achieve the desired molar excess over the protein (a starting point for optimization is a 5:1 to 20:1 molar ratio).[21] Add the calculated volume of the ester solution to the protein solution while gently stirring or vortexing.[20][21]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][20] The lower temperature can help minimize hydrolysis of the NHS ester.[4]

-

Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted NHS ester.

-

Purification: Separate the PEGylated protein conjugate from unreacted m-PEG4-NHS ester and the NHS byproduct using an SEC desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[16][21] The first fraction to elute, which is often colored if using a labeled PEG, typically contains the purified conjugate.[21]

Protocol 2: Characterization of the PEGylated Conjugate

1. SDS-PAGE Analysis:

-

Objective: To visually confirm PEGylation.

-

Method: Run samples of the unmodified protein and the purified conjugate on a polyacrylamide gel. PEGylated proteins will exhibit a higher apparent molecular weight, appearing as a band that has migrated a shorter distance than the unmodified protein.[4]

2. Mass Spectrometry (MALDI-TOF or ESI-MS):

-

Objective: To determine the precise mass and degree of labeling.

-

Method: Analyze the unmodified and PEGylated protein samples. The mass spectrum will show a mass shift corresponding to the number of PEG4 units attached, allowing for precise determination of the degree of labeling.[4]

3. HPLC Analysis (Size-Exclusion or Reverse-Phase):

-

Objective: To assess purity and separate different PEGylated species.

-

Method: Inject the purified conjugate onto an appropriate HPLC column. Size-exclusion chromatography (SEC-HPLC) can resolve aggregates and different PEGylated forms based on size. Reverse-phase HPLC (RP-HPLC) can separate species based on hydrophobicity.[4]

Visualizations of Core Concepts

Caption: Workflow for protein conjugation with this compound.

Caption: Logical relationships of the PEG4 spacer's core properties.

Caption: Pathway of a PEGylated ADC targeting a cancer cell.

References

- 1. chemimpex.com [chemimpex.com]

- 2. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 3. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. dovepress.com [dovepress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. interchim.fr [interchim.fr]

- 20. glenresearch.com [glenresearch.com]

- 21. benchchem.com [benchchem.com]

- 22. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to m-PEG4-O-NHS Ester for Surface Modification of Biomolecules

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Biomolecules with PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins, peptides, and nanoparticles by improving their pharmacokinetic and pharmacodynamic profiles. Benefits of PEGylation include increased solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity.[1][2]

Among the various PEGylation reagents, methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) is a widely used reagent that targets primary amines. This guide focuses on a specific, short-chain variant, m-PEG4-O-NHS ester , providing a comprehensive overview of its chemical mechanism, reaction kinetics, and practical considerations for its application in modifying biomolecules.[3]

This compound is a monofunctional PEGylation reagent with a discrete chain length of four ethylene (B1197577) glycol units. It features a methoxy (B1213986) cap at one terminus to prevent crosslinking and a highly reactive N-hydroxysuccinimidyl (NHS) ester at the other for efficient coupling to primary amines on biomolecules.[4][5]

Core Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, is a nucleophilic acyl substitution.[1][3] This reaction proceeds through a well-defined, two-step mechanism under mild, aqueous conditions.

Step 1: Nucleophilic Attack The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable, transient tetrahedral intermediate.[3][4]

Step 2: Amide Bond Formation and NHS Release The tetrahedral intermediate rapidly collapses, leading to the formation of a highly stable and irreversible amide bond between the PEG molecule and the amine-containing molecule. N-hydroxysuccinimide (NHS) is released as a byproduct.[1][3]

The overall efficiency of this process is influenced by the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester by water.[3]

References

An In-depth Technical Guide to PEGylation with m-PEG4-O-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology. It is employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules. By increasing the hydrodynamic size of a molecule, PEGylation can prolong its circulatory half-life by reducing renal clearance.[1] Furthermore, it can shield the molecule from the host's immune system, thereby decreasing immunogenicity and antigenicity, while also improving its solubility and stability.[1]

This guide provides a comprehensive overview of PEGylation using a specific, amine-reactive reagent: methoxy-PEG4-N-hydroxysuccinimidyl (m-PEG4-O-NHS) ester. This reagent specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1][2]

Chemical Properties of m-PEG4-O-NHS Ester

The this compound is a molecule that consists of a monomethylated polyethylene glycol (mPEG) chain with four repeating ethylene (B1197577) glycol units, linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that readily couples with primary amines under specific conditions.[3] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments.[2]

| Property | Value | Reference |

| Molecular Formula | C14H23NO8 | [4] |

| Molecular Weight | 333.33 g/mol | [4] |

| Purity | >90% | [5] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [2][6] |

| Storage | Desiccated at -20°C | [7][8] |

The PEGylation Reaction: Mechanism and Kinetics

The fundamental reaction mechanism of this compound with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 4. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 8. medkoo.com [medkoo.com]

- 9. benchchem.com [benchchem.com]

m-PEG4-O-NHS Ester for Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a key reagent in the development of advanced drug delivery systems. This document details its chemical properties, reaction mechanisms, and applications, with a focus on providing actionable experimental protocols and clear data presentation for researchers in the field.

Introduction to PEGylation and this compound

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a cornerstone of modern drug delivery.[1][2][3] This strategy is employed to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs.[4][5] Key advantages of PEGylation include:

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, which can prolong their circulation half-life by reducing renal clearance.[5]

-

Enhanced Stability: The hydrophilic PEG chains can protect the conjugated drug from enzymatic degradation and improve its stability in biological fluids.[2][4][6]

-

Reduced Immunogenicity: The "stealth" properties imparted by the PEG layer can mask the therapeutic agent from the host's immune system, reducing immunogenic and antigenic responses.[3][5]

-

Increased Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs.[1]

This compound is a specific type of PEGylation reagent that features a methoxy-capped tetra-ethylene glycol chain activated with an N-hydroxysuccinimidyl (NHS) ester.[5][7] The NHS ester is highly reactive towards primary amines (-NH₂), such as those found on the lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[8][9][10] This makes it an ideal choice for the targeted modification of biologics and amine-functionalized nanoparticles.

Core Chemistry and Reaction Mechanism

The fundamental reaction facilitated by this compound is a nucleophilic acyl substitution. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][8]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Protein [label="Protein-NH₂ (Primary Amine)"]; PEG_NHS [label="this compound"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=dashed]; PEG_Protein [label="Protein-NH-CO-PEG4-m (PEGylated Protein)"]; NHS [label="N-hydroxysuccinimide (Byproduct)"];

Protein -> Intermediate [label="Nucleophilic Attack"]; PEG_NHS -> Intermediate; Intermediate -> PEG_Protein [label="Amide Bond Formation"]; Intermediate -> NHS [label="Release of Leaving Group"]; } DOT Caption: Reaction of this compound with a Protein's Primary Amine.

A critical factor in this reaction is the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[8] Hydrolysis of the NHS ester renders it inactive.[8] Therefore, controlling the reaction pH is crucial for maximizing conjugation efficiency. The optimal pH for the reaction is typically between 7.2 and 8.5.[9][11] At a lower pH, the primary amines are protonated and less nucleophilic, while at a higher pH, the rate of NHS ester hydrolysis increases.[5]

Quantitative Data

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₈ | [7][12] |

| Molecular Weight | 333.33 g/mol | [7][13][14] |

| Purity | >90% - >98% | [12][14][15] |

| Appearance | Colorless to light yellow liquid or solid | [16] |

| Solubility | DMSO, DMF, Methylene Chloride, Acetonitrile | [12][13][14] |

| Storage | -20°C, under inert atmosphere, protected from moisture | [12][13][17] |

Reaction Parameters for PEGylation

| Parameter | Recommended Range/Value | Rationale | Source |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis | [5][9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis for longer reactions | [5] |

| Molar Excess of PEG Reagent | 5 to 20-fold | Drives the reaction to completion; may require optimization | [18] |

| Reaction Time | 30 minutes to 4 hours (or overnight at 4°C) | Dependent on the reactivity of the substrate and desired degree of PEGylation | [5][18] |

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the conjugation of this compound to a protein with accessible primary amines. Optimization is often necessary for specific proteins.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[18]

-

This compound.[18]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[18]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3.[18]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[18]

-

Desalting column or dialysis cassette for purification.[18]

Procedure:

-

Protein Preparation:

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][17]

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[5][18] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5]

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.[18]

-

Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[18]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[18]

-

-

Quenching the Reaction:

-

Purification:

-

Characterization:

-

SDS-PAGE: PEGylated proteins will exhibit an increase in apparent molecular weight.[5]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight and can determine the number of attached PEG chains.[5]

-

HPLC (Reverse Phase or Ion Exchange): Can be used to separate and quantify the different PEGylated species.[5]

-

Protocol for Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the surface modification of nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

-

Amine-functionalized nanoparticles.

-

This compound.

-

Anhydrous DMF or DMSO.

-

Reaction Buffer: 0.1 M PBS, pH 7.2-8.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Centrifugal filter units or dialysis equipment for purification.

Procedure:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.

-

-

This compound Solution Preparation:

-

As described in the protein PEGylation protocol, prepare a fresh solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound solution to the nanoparticle dispersion. The molar ratio of PEG reagent to available amine groups on the nanoparticles may need to be optimized.

-

Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[6]

-

-

Quenching and Purification:

-

Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes to consume any unreacted NHS ester.[6]

-

Purify the PEGylated nanoparticles to remove unreacted PEG, NHS byproduct, and quenching agent. This can be achieved through repeated centrifugation and resuspension cycles or dialysis.[6]

-

-

Characterization of PEGylated Nanoparticles:

-

Dynamic Light Scattering (DLS): To determine the change in hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic size is expected after PEGylation.[19][20]

-

Zeta Potential Measurement: To assess the change in surface charge. PEGylation typically leads to a decrease in the magnitude of the zeta potential.[20]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface.[21]

-

Transmission Electron Microscopy (TEM): To visualize the nanoparticle core and morphology. The PEG layer is often not directly visible.[19]

-

Applications in Drug Delivery Systems

The versatility of this compound makes it a valuable tool for a wide range of drug delivery applications.

Biologics and Small Molecules

PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic profiles, leading to less frequent dosing and improved patient compliance.[2][4] For small molecule drugs, PEGylation can enhance solubility and stability.[22]

Nanoparticle-Based Drug Delivery

Surface modification of nanoparticles with this compound is a common strategy to create "stealth" drug delivery vehicles.[6][23] The hydrophilic PEG layer reduces non-specific protein adsorption (opsonization), thereby evading clearance by the mononuclear phagocyte system and prolonging circulation time.[6][23] This can lead to enhanced accumulation of the nanoparticles at the target site through the enhanced permeability and retention (EPR) effect in tumors.

Targeted Drug Delivery

This compound can be used in conjunction with other functional groups to create heterobifunctional linkers.[24][25] This allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of drug-loaded nanoparticles, enabling site-specific drug delivery and minimizing off-target effects.[22][24]

Conclusion

This compound is a highly effective and versatile reagent for the PEGylation of proteins, peptides, and nanoparticles in the development of advanced drug delivery systems. Its amine-reactive nature allows for straightforward conjugation under mild conditions, leading to the formation of stable amide bonds. By leveraging the benefits of PEGylation, researchers can significantly improve the therapeutic efficacy of a wide range of drug candidates. A thorough understanding of the reaction chemistry, optimization of experimental parameters, and comprehensive characterization of the resulting conjugates are essential for the successful application of this technology.

References

- 1. mdpi.com [mdpi.com]

- 2. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. dl.begellhouse.com [dl.begellhouse.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. precisepeg.com [precisepeg.com]

- 16. chemimpex.com [chemimpex.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. krishisanskriti.org [krishisanskriti.org]

- 22. M-PEG-NHS ester | AxisPharm [axispharm.com]

- 23. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to m-PEG4-O-NHS Ester: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a key reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, reaction mechanisms, and practical applications, along with detailed experimental protocols.

Introduction to this compound

This compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to biomolecules. PEGylation is a widely adopted technique that can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their hydrodynamic size. This modification can prolong circulatory half-life by reducing renal clearance, improve solubility and stability, and decrease immunogenicity.[1] The this compound specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1][2] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[3][4]

It is important to note that while the common name "this compound" is used, slight variations in the chemical structure can exist between suppliers, leading to different CAS numbers. The most frequently cited CAS number is 622405-78-1 .[2][5][6][7][8][9][10] Another reported CAS number is 874208-94-3.[11] This guide will focus on the properties and protocols associated with CAS number 622405-78-1.

Physicochemical Properties

The properties of this compound are summarized in the table below, based on information for CAS 622405-78-1.

| Property | Value | References |

| CAS Number | 622405-78-1 | [2][5][6][7][8][9] |

| Molecular Formula | C₁₄H₂₃NO₈ | [2][5][6][9] |

| Molecular Weight | 333.33 g/mol | [2][5][6][8][9] |

| Purity | ≥95% - >98% | [2][5][8][9] |

| Appearance | Colorless to Light yellow clear liquid | [7] |

| Solubility | DMSO, DMF, DCM, Methylene chloride, Acetonitrile | [2][9] |

| Storage | -20°C | [2][5][9] |

Reaction Mechanism

The reaction of this compound with a primary amine is a nucleophilic acyl substitution.[1][12] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][12]

Figure 1: Reaction of this compound with a Protein's Primary Amine.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the reagent.[12][13] The rate of hydrolysis increases with pH.[13]

Experimental Protocols

The following are detailed protocols for the PEGylation of proteins using this compound.

4.1. Reagent Preparation

-

Protein Solution: The protein should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[1] If the buffer contains primary amines (e.g., Tris), a buffer exchange via dialysis or a desalting column is necessary.[1][14] The recommended protein concentration is 2-10 mg/mL.[1][14]

-

This compound Solution: This reagent is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.[1] Do not prepare aqueous stock solutions for storage due to hydrolysis.[1][14]

-

Quenching Buffer: Prepare a 1 M Tris-HCl or glycine (B1666218) solution at pH 8.0 to stop the reaction.[1]

4.2. Protein PEGylation Workflow

The general workflow for protein PEGylation is depicted below.

Figure 2: Experimental Workflow for Protein PEGylation.

4.3. PEGylation Reaction Protocol

This is a general guideline and may require optimization for specific applications.

-

Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5.[12] Add the calculated amount of the this compound stock solution to the protein solution. A 5- to 50-fold molar excess of the PEG reagent over the target molecule is a common starting point.[12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]

-

Incubation: Incubate the reaction at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours, or overnight.[1][12] Lower temperatures can help minimize hydrolysis of the NHS ester.[1]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.[1]

-

Purification: Remove unreacted PEG reagent and the NHS byproduct using methods such as dialysis or a desalting column.[1][14]

4.4. Critical Reaction Parameters

The efficiency of the PEGylation reaction is influenced by several factors, which should be optimized for each specific protein.

| Parameter | Recommended Range/Condition | Rationale | References |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. At lower pH, amines are protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid. | [1][9][12] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can reduce the rate of hydrolysis, especially for longer reaction times. | [1] |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Affects the degree of PEGylation. This needs to be optimized for the desired outcome. | [12] |

| Buffer Composition | Amine-free buffers (e.g., PBS) | Buffers with primary amines (e.g., Tris, glycine) will compete with the target protein for the PEG reagent. | [1][12][16] |

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in the life sciences:

-

Drug Delivery: Enhances the solubility and stability of pharmaceuticals.[3]

-

Bioconjugation: Used to attach biomolecules like proteins and antibodies to other molecules or surfaces.[3]

-

Antibody-Drug Conjugates (ADCs): Employed in the creation of ADCs for targeted cancer therapy, enabling precise delivery of cytotoxic agents.[3][4]

-

PROTACs: The PEG linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17]

-

Surface Modification: Used for coating surfaces like carbon nanotubes and quantum dots.[9]

By improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, this compound plays a crucial role in the development of next-generation biotherapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. NHS ester-PEG4-Val-Cit-PAB-MMAE | AxisPharm [axispharm.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. Methyl-PEG4-NHS Ester | CymitQuimica [cymitquimica.com]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. m-PEG4-NHS ester|CAS 622405-78-1|DC Chemicals [dcchemicals.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. confluore.com [confluore.com]

- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to m-PEG4-O-NHS Ester: Properties and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a versatile reagent widely employed by researchers, scientists, and drug development professionals. This document details experimental protocols for its use in bioconjugation and the subsequent purification and characterization of the resulting conjugates.

Core Properties of this compound

The this compound is a popular crosslinking reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to biomolecules. The methoxy-terminated PEG chain is hydrophilic, enhancing the solubility and stability of the modified molecule.[1] The N-hydroxysuccinimide (NHS) ester provides a reactive group that specifically targets primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid/oil | [3][4][5] |

| Molecular Formula | C₁₄H₂₃NO₈ | [1][6][7] |

| Molecular Weight | 333.33 g/mol | [1][6][8] |

| Purity | ≥90% to 98% | [1][2][5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF | [1][4][9] |

| Storage Conditions | -20°C, desiccated | [1][10][11] |

Chemical Properties

The chemical properties of this compound are crucial for its application in bioconjugation.

| Property | Description | Source(s) |

| Reactivity | The NHS ester reacts with primary amines (-NH₂) at pH 7-9 to form a stable amide bond.[12][13] | [12][13] |

| Stability | The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions. Stock solutions should be prepared in anhydrous organic solvents immediately before use.[2][11] | [2][11] |

| Spacer Arm | The hydrophilic PEG4 spacer arm increases the water solubility of the labeled molecule and can reduce steric hindrance.[1][13] | [1][13] |

| Byproduct | The reaction of the NHS ester with an amine releases N-hydroxysuccinimide (NHS).[2] | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein PEGylation, including the conjugation reaction, purification of the conjugate, and characterization of the final product.

Protein PEGylation with this compound

This protocol describes the covalent attachment of this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[2] If the buffer contains primary amines, a buffer exchange must be performed.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[2]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[2]

-

-

PEGylation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9] The optimal molar ratio should be determined empirically for each protein.

-

Gently mix the reaction mixture.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[9][11] The optimal time and temperature depend on the specific protein and desired degree of PEGylation.[9]

-

-

Quenching:

Purification of PEGylated Protein

Purification is necessary to remove unreacted this compound, the NHS byproduct, and any unreacted protein.

Common Purification Methods:

-

Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.[]

-

Ion Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. PEGylation can alter the protein's overall charge, allowing for the separation of species with different degrees of PEGylation.[]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and can be used for both purification and analysis of PEGylated proteins.[]

-

Dialysis or Diafiltration: These methods can be used to remove small molecule impurities.[2]

Characterization of PEGylated Protein

The extent of PEGylation can be assessed using various analytical techniques.

2.3.1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple method to visualize the results of a PEGylation reaction. The addition of PEG chains increases the apparent molecular weight of the protein, causing it to migrate slower on the gel compared to the unmodified protein.[9]

Protocol:

-

Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.[9]

-

Mix protein samples (unmodified control and PEGylated reaction mixture) with SDS-PAGE loading buffer.[3]

-

Load the samples onto the gel and run the electrophoresis.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). An iodine solution can be used to specifically stain the PEG portion.[3]

-

Analyze the resulting bands. A shift in the band migration for the PEGylated sample compared to the control indicates successful conjugation.[3] The presence of multiple bands may indicate different degrees of PEGylation.[3]

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight and can be used to determine the number of PEG chains attached to the protein.[15]

Protocol (Top-Down Analysis):

-

Desalt the PEGylated protein sample.

-

Reconstitute the sample in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 µM.[15]

-

Inject the sample onto a reversed-phase liquid chromatography (RPLC) column for separation.[15]

-

Acquire data in positive ion mode using a high-resolution mass spectrometer.[15]

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein species and identify the different proteoforms based on their mass and relative abundance.[15]

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the different PEGylated species.

Protocol (Size-Exclusion Chromatography - SEC):

-

Mobile Phase: A typical mobile phase is phosphate-buffered saline.

-

Flow Rate: 0.5 mL/min.[16]

-

Detection: UV absorbance at 280 nm.[16]

-

Sample Preparation: Dilute the protein sample in the mobile phase to approximately 1 mg/mL and filter before injection.[16]

Protocol (Reversed-Phase HPLC - RP-HPLC):

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[16]

-

Gradient: A typical gradient might be 20-80% B over 30 minutes.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV absorbance at 214 nm or 280 nm.[16]

Visualizations

The following diagrams illustrate key processes and concepts related to the use of this compound.

Caption: Chemical structure of this compound.

References

- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. chemimpex.com [chemimpex.com]

- 6. sciex.com [sciex.com]

- 7. enovatia.com [enovatia.com]

- 8. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m-PEG4-NHS ester|CAS 622405-78-1|DC Chemicals [dcchemicals.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. medium.com [medium.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Versatility of m-PEG4-O-NHS Ester in Nanotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nanotechnology, the precise surface functionalization of nanoparticles and biomolecules is paramount for the development of sophisticated drug delivery systems, diagnostic agents, and novel therapeutics. Among the arsenal (B13267) of bioconjugation reagents, methoxy-polyethylene glycol-4-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester) has emerged as a cornerstone linker. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, experimental protocols, and quantitative parameters to empower researchers in their nanotechnology endeavors.

The this compound is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1] The incorporation of a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and solubility of the modified entity.[2][3] This PEGylation process can significantly improve the therapeutic properties of biomolecules and nanoparticles by increasing their hydrodynamic size, which in turn can prolong their circulatory half-life by reducing renal clearance.[1] Furthermore, the hydrophilic PEG chain can mask the conjugated molecule from the host's immune system, thereby reducing immunogenicity and antigenicity, and can improve overall stability.[1]

Core Concepts: Structure and Reactivity

The this compound molecule consists of three key components: a methoxy-terminated PEG chain, a four-unit ethylene (B1197577) glycol spacer, and a highly reactive N-hydroxysuccinimidyl (NHS) ester group. The NHS ester is the workhorse of the molecule, enabling efficient covalent conjugation to primary amine groups on proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules.[2][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is most efficient in a neutral to slightly basic pH range (typically pH 7.2-8.5).[1][5]

Key Applications in Nanotechnology

The unique properties of this compound make it a versatile tool in various nanotechnology applications:

-

PEGylation of Proteins and Peptides: This is a primary application to enhance the therapeutic efficacy of protein-based drugs. PEGylation can increase solubility, stability, and circulation half-life while reducing immunogenicity.[1][6]

-

Functionalization of Nanoparticles: Surface modification of nanoparticles with this compound, a process known as PEGylation, is a widely used strategy to create "stealth" nanoparticles.[7] This hydrophilic layer reduces non-specific protein adsorption (opsonization), preventing rapid clearance by the mononuclear phagocyte system and prolonging circulation time.[7] This is crucial for targeted drug delivery and imaging applications.[8]

-

Development of Antibody-Drug Conjugates (ADCs): The this compound can be used as a component of linker systems to attach cytotoxic drugs to antibodies.[9] The PEG spacer can enhance the solubility and stability of the ADC.

-

Surface Modification of Biomaterials and Medical Devices: Immobilizing biomolecules onto surfaces via a PEG linker can improve biocompatibility, a critical factor for medical implants and diagnostic assays.[10]

-

Creation of Theranostics: This involves the development of multifunctional nanoparticles for both diagnosis and therapy. PEGylation with this compound can improve the in vivo performance of these theranostic agents.[11]

Data Presentation: Quantitative Parameters for PEGylation

The success of a PEGylation reaction is dependent on several critical parameters. The following tables summarize key quantitative data and reaction conditions gleaned from various protocols.

Table 1: Critical Reaction Parameters for Protein PEGylation

| Parameter | Recommended Range/Value | Rationale |

| pH | 7.2 - 8.5 | At lower pH, primary amines are protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester increases, competing with the desired reaction.[1] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow down the reaction and minimize hydrolysis of the NHS ester, especially for longer reaction times.[1] |

| Molar Excess of this compound | 10 to 50-fold molar excess over the amine-containing molecule | The optimal ratio depends on the desired degree of PEGylation and the concentration of the protein solution. Dilute solutions may require a higher molar excess.[12][13] |

| Protein Concentration | 2 - 10 mg/mL | A common starting concentration for efficient conjugation.[1] |

| Reaction Time | 30 minutes to overnight | Shorter times at room temperature or longer times at 4°C can be employed. The optimal duration should be determined empirically.[1][5][12] |

| Quenching Agent Concentration | 50 - 100 mM | A primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction by consuming unreacted NHS ester.[1][12] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H27NO9[6] |

| Molecular Weight | 377.39 g/mol [6] |

| Purity | > 90%[6] |